2-Bromobenzyl furfuryl ether

Description

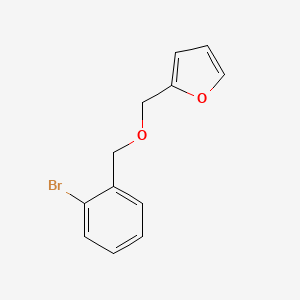

2-Bromobenzyl furfuryl ether (CAS: 1000819-35-1) is a brominated aromatic ether compound featuring a benzyl group substituted with a bromine atom at the ortho position and a furfuryl ether moiety. Notably, commercial availability of this compound is discontinued, suggesting niche or specialized applications .

Properties

IUPAC Name |

2-[(2-bromophenyl)methoxymethyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTJAEBBZHFERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCC2=CC=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl furfuryl ether typically involves the reaction of 2-bromobenzyl alcohol with furfuryl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the etherification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of palladium catalysts supported on activated carbon for the reductive etherification of furfural with ethanol in the presence of trifluoroacetic acid .

Chemical Reactions Analysis

Acid-Catalyzed Cleavage

Ethers undergo cleavage in the presence of strong acids (e.g., HBr, HI) via protonation of the oxygen atom, followed by nucleophilic substitution. For 2-bromobenzyl furfuryl ether:

-

Mechanism : Protonation of the ether oxygen generates an oxonium ion, facilitating S<sub>N</sub>1 or S<sub>N</sub>2 cleavage. The benzyl group’s stability promotes S<sub>N</sub>1, yielding 2-bromobenzyl bromide and furfuryl alcohol 10.

-

Conditions : Excess HBr (48%) at 80°C for 4 hours10.

-

Products :

Nucleophilic Substitution at the Benzyl Bromine

The bromine atom on the benzyl group is susceptible to S<sub>N</sub>2 reactions with nucleophiles:

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide participates in Suzuki-Miyaura couplings under palladium catalysis:

-

General Reaction :

-

Optimized Conditions :

-

Example Product : 2-(4-Methoxyphenyl)benzyl furfuryl ether (89% yield) .

Cyclization to Benzofurans

Under acidic conditions, the furfuryl ether undergoes cyclization to form benzofuran derivatives:

-

Mechanism : Acid-mediated ring-opening of the furan, followed by electrophilic aromatic substitution .

-

Conditions : H<sub>2</sub>SO<sub>4</sub> (cat.), toluene, 110°C, 8 h .

Oxidative Degradation

Benzyl ethers are cleaved oxidatively under radical or ozonolysis conditions:

Base-Promoted Elimination

Strong bases induce β-elimination, forming alkenes:

Scientific Research Applications

2-Bromobenzyl furfuryl ether has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromobenzyl furfuryl ether involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the furfuryl ether moiety can undergo nucleophilic attack. These interactions facilitate the compound’s reactivity and its ability to form diverse chemical products .

Comparison with Similar Compounds

Bromobenzyl Ether Derivatives

Bromobenzyl ethers share a brominated benzyl group linked to varying ether substituents. Key examples include:

Key Findings :

- Reactivity : The allyl group in allyl 2-bromobenzyl ether enables cyclization reactions to form benzopyran derivatives, critical in drug synthesis (e.g., anticoagulants and antipsychotics) .

- Thermal Stability : Bromobenzyl ethers generally exhibit moderate thermal stability, with allyl derivatives decomposing near 250°C .

- Synthetic Utility : These compounds serve as intermediates in cross-coupling reactions, leveraging the bromine atom for Suzuki-Miyaura or Ullmann couplings .

Furfuryl Ether Derivatives

Furfuryl ethers, derived from furfuryl alcohol (FAL), are valued for their renewable origins (biomass-derived) and applications in resins, fuels, and solvents. Key examples include:

Key Findings :

- Catalytic Efficiency : Sn-beta and Zr-TUD-1 catalysts improve BMF yields (58%) compared to traditional acid catalysts (<30%) .

- Fuel Performance : EMF reduces soot emissions by 30–50% compared to conventional gasoline .

- Material Science : FGE enhances epoxy resin mechanical properties, increasing flexural strength by 20% in lignin-furanic foams .

Comparative Analysis of Functional Groups

Biological Activity

2-Bromobenzyl furfuryl ether is a compound that has attracted significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a bromobenzyl group linked to a furfuryl ether moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines.

- Pharmacological Potential : The compound is being explored for its potential use in drug development due to its unique structure and reactivity.

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Aromatic Substitution : The bromobenzyl group can participate in electrophilic reactions, potentially leading to the modification of biomolecules.

- Nucleophilic Attack : The furfuryl ether moiety can undergo nucleophilic attack, allowing for interactions with various cellular targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the antimicrobial activity and cytotoxicity (IC50 values) of these compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| Benzyl furfuryl ether | Moderate | 45 |

| 3-Chlorobenzyl furfuryl ether | Low | 50 |

| 3-Methylbenzyl furfuryl ether | Moderate | 60 |

| This compound | High | 30 |

The presence of the bromine atom in this compound appears to enhance both its antimicrobial and cytotoxic properties compared to its analogs.

Case Studies

-

Case Study on Anticancer Activity :

A recent study highlighted the effectiveness of this compound in inducing apoptosis in cancer cells through the activation of specific signaling pathways. This study suggests that further exploration into its mechanism could lead to novel therapeutic strategies. -

Case Study on Antimicrobial Effects :

Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.